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Compound Name: Glesatinib hydrochloride

Cat. No.: B1139298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Glesatinib hydrochloride's potential to

counteract multidrug resistance (MDR) in cancer cells. MDR is a significant hurdle in cancer

chemotherapy, often leading to treatment failure.[1][2] One of the primary mechanisms behind

MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein

(P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[1][3] Glesatinib, a dual

inhibitor of c-Met and SMO, has demonstrated the ability to reverse P-gp-mediated MDR,

suggesting a promising new application for this compound in clinical settings.[1][2]

Core Mechanism of Action in Multidrug Resistance
Glesatinib antagonizes P-gp-mediated MDR by directly inhibiting the transporter's efflux

function.[1] This action increases the intracellular concentration of co-administered

chemotherapeutic agents in resistant cancer cells.[1] Notably, Glesatinib achieves this without

altering the expression or cellular localization of P-gp.[1] The proposed mechanism involves

Glesatinib stimulating the ATPase activity of P-gp in a dose-dependent manner, which is a

characteristic of P-gp inhibitors.[1] Molecular docking studies further support this by indicating

that Glesatinib interacts with human P-gp through the formation of several hydrogen bonds.[1]
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Caption: P-gp mediated drug efflux and its inhibition by Glesatinib.
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Quantitative Data on Glesatinib's Efficacy
Glesatinib has been shown to significantly re-sensitize P-gp-overexpressing cancer cells to

various chemotherapeutic agents. The following tables summarize the key quantitative data

from these studies.

Table 1: Cytotoxicity of Glesatinib in Parental and P-gp
Overexpressing Cell Lines

Cell Line Type IC50 of Glesatinib (μM)

KB-3-1 Parental 5 - 10

KB-C2 P-gp Overexpressing 5 - 10

SW620 Parental 5 - 10

SW620/Ad300 P-gp Overexpressing 5 - 10

HEK293 Parental 5 - 10

HEK293/ABCB1 P-gp Overexpressing 5 - 10

Data sourced from Cui et al.,

2019.[1][4]

Table 2: Reversal of P-gp-Mediated Multidrug Resistance
by Glesatinib
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Cell Line
Chemotherape
utic

IC50 (nM)
without
Glesatinib

IC50 (nM) with
Glesatinib (3
μM)

Resistance
Fold

KB-C2 Doxorubicin >10000 18.23 ± 2.11 438

Paclitaxel
1201.00 ±

101.12
10.21 ± 1.03 117.6

Colchicine 1121.00 ± 98.34 12.32 ± 1.21 91.0

SW620/Ad300 Doxorubicin >10000 25.34 ± 2.54 394.6

Paclitaxel
2301.00 ±

210.98
29.87 ± 3.01 77.0

Colchicine
2109.00 ±

198.76
21.09 ± 2.11 100.0

Data represents

the mean ± SD

from three

independent

experiments.

Resistance fold

is calculated

relative to the

parental cell line.

Sourced from

Cui et al., 2019.

[1]

Table 3: Effect of Glesatinib on Intracellular
Accumulation of [³H]-Paclitaxel
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Cell Line Treatment
Intracellular [³H]-Paclitaxel
(dpm/10⁶ cells)

KB-C2 Control 150 ± 15

Glesatinib (1 μM) 450 ± 40

Glesatinib (3 μM) 750 ± 65

SW620/Ad300 Control 200 ± 20

Glesatinib (1 μM) 550 ± 50

Glesatinib (3 μM) 800 ± 70

Data represents the mean ±

SD from three independent

experiments. Sourced from Cui

et al., 2019.[1]

Detailed Experimental Protocols
The following are the methodologies for the key experiments that have elucidated the role of

Glesatinib in overcoming MDR.

Cell Viability Assay (MTT Assay)
Cell Seeding: Cancer cells (both parental and P-gp overexpressing) were seeded in 96-well

plates at a density of 5,000-10,000 cells per well.

Drug Incubation: After 24 hours of incubation to allow for cell attachment, cells were treated

with various concentrations of Glesatinib or chemotherapeutic agents (Doxorubicin,

Paclitaxel, Colchicine) for 72 hours. For reversal experiments, cells were co-incubated with a

chemotherapeutic agent and a fixed concentration of Glesatinib.

MTT Addition: Following the 72-hour incubation, 20 μL of a 5 mg/mL solution of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

Formazan Solubilization: The plates were incubated for another 4 hours at 37°C. The

medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each
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well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using

a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curves.

P-gp ATPase Activity Assay
Membrane Vesicle Preparation: P-gp-rich membrane vesicles were prepared from P-gp

overexpressing cells.

Assay Reaction: The ATPase activity was measured as the inorganic phosphate (Pi)

released from ATP hydrolysis. The reaction mixture contained membrane vesicles, Glesatinib

at various concentrations (0-40 μM), and was initiated by the addition of Mg-ATP.

Incubation: The reaction was carried out at 37°C for a specified time.

Pi Detection: The amount of released Pi was determined colorimetrically.

Data Analysis: The P-gp-mediated ATPase activity was calculated as the difference in Pi

released in the presence and absence of sodium orthovanadate (a P-gp ATPase inhibitor).

The concentration for 50% stimulation (EC50) was determined.[1]

[³H]-Paclitaxel Accumulation and Efflux Assay
Cell Seeding: Cells were seeded in 24-well plates and allowed to attach overnight.

Drug Incubation (Accumulation): Cells were incubated with 0.1 μM [³H]-paclitaxel in the

presence or absence of Glesatinib (1 or 3 μM) at 37°C for 2 hours.

Washing: The cells were then washed three times with ice-cold phosphate-buffered saline

(PBS).

Cell Lysis: Cells were lysed with 0.5 mL of 1% SDS in 0.1 N NaOH.
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Scintillation Counting: The radioactivity of the cell lysates was measured using a liquid

scintillation counter.

Efflux Assay: For the efflux experiment, after the 2-hour accumulation period with [³H]-

paclitaxel, the cells were washed and incubated in a fresh, drug-free medium with or without

Glesatinib for an additional 2 hours. The intracellular radioactivity was then measured as

described above.

Experimental Workflow for Assessing Glesatinib's MDR
Reversal
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Start: P-gp Overexpressing
and Parental Cancer Cell Lines
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Conclusion: Glesatinib reverses P-gp mediated MDR
by inhibiting its efflux function.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1139298?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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